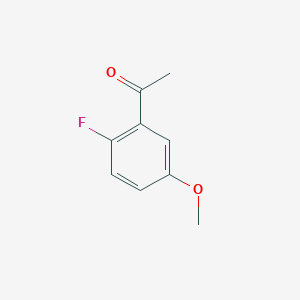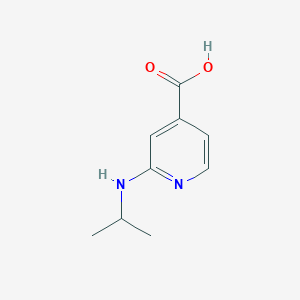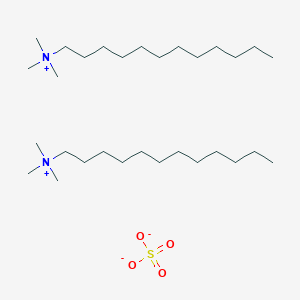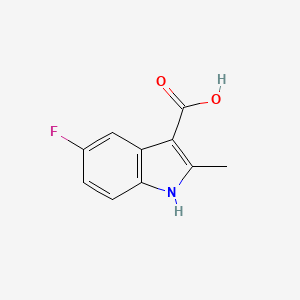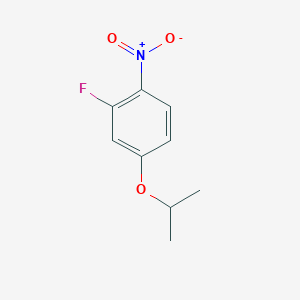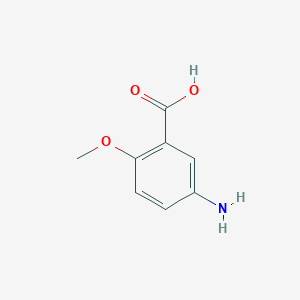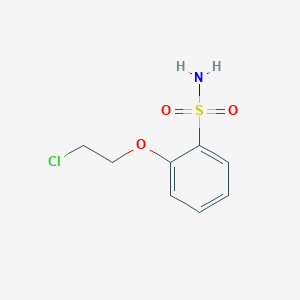
2-(2-氯乙氧基)苯磺酰胺
描述
The compound "2-(2-Chloroethoxy)benzenesulfonamide" is not directly mentioned in the provided papers, but the papers discuss various benzenesulfonamide derivatives with different substituents and their synthesis, molecular structure, and biological activities. These derivatives are of significant interest due to their potential pharmacological properties, including anticancer and enzyme inhibition activities.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives involves various chemical reactions, often starting with benzenesulfonamide as the core structure. For instance, novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives were synthesized by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . Similarly, chlorinated pyrrolidinone-bearing benzenesulfonamides were prepared from 1-(2-chloro-4-sulfamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid . These methods demonstrate the versatility in synthesizing benzenesulfonamide derivatives by introducing various functional groups to the core structure.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further modified with various substituents. X-ray crystallography has been used to determine the structure of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, revealing their molecular crystals and intramolecular hydrogen bonds . The molecular-electronic structure of these compounds has also been investigated using quantum-chemical calculations, providing insights into the charge density and intramolecular interactions .
Chemical Reactions Analysis
Benzenesulfonamide derivatives undergo various chemical reactions, which are essential for their biological activities. For example, the synthesis of 2-benzylthio-4-chlorobenzenesulfonamide derivatives involves the reaction of cyanamide potassium salts with aminophenols, amino thiophenol, and o-phenylenediamines . These reactions lead to compounds with different substituents, which can significantly affect their biological properties and interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure and substituents. These properties include solubility, stability, and reactivity, which are crucial for their pharmacological applications. For instance, the metabolic stability of certain benzenesulfonamide derivatives was assessed in the presence of pooled human liver microsomes, indicating that specific substituents can increase metabolic stability . The binding affinity of these compounds to enzymes such as carbonic anhydrases is also determined by their chemical properties, with chlorinated derivatives showing increased affinity .
Case Studies
Several of the papers provided include case studies of the biological activities of benzenesulfonamide derivatives. For example, certain derivatives exhibited cytotoxic activity toward human cancer cell lines and induced apoptosis . Another study found that chlorinated benzenesulfonamide derivatives acted as inhibitors of human carbonic anhydrases, which are relevant to cancer research . These case studies highlight the potential therapeutic applications of benzenesulfonamide derivatives in treating diseases such as cancer and the importance of understanding their chemical properties to develop effective drugs.
科学研究应用
Soil and Water Degradation Studies
- Scientific Field : Environmental Science
- Application Summary : This compound is used in studies investigating the fate and degradation of triasulfuron, a sulfonylurea herbicide, in soil and water .
- Methods of Application : Laboratory studies were conducted to examine the behavior and fate of triasulfuron in water and soil systems. The degradation of triasulfuron in both buffer solution and soil was found to be highly pH-sensitive .
- Results : The rate of degradation was described with a pseudo first-order kinetic and was much faster at pH 4 than at pH 7 and 9. Aqueous hydrolysis occurred by cleavage of the sulfonylurea bridge to form 2-(2-chloroethoxy) benzenesulfonamide .
Anticancer Research
- Scientific Field : Oncology
- Application Summary : 2-(2-Chloroethoxy)benzenesulfonamide is used in the synthesis of anticancer compounds .
- Methods of Application : A protocol was developed for the synthesis of 3-(indoline-1-carbonyl)-N-(substituted) benzene sulfonamide analogs with excellent yields .
- Results : The new 3-(indoline-1-carbonyl)-N-(substituted) benzene sulfonamide derivatives were evaluated in vitro anticancer activity against a series of different cell lines like A549 (lung cancer cell), HeLa (cervical), MCF-7 (breast cancer cell) and Du-145 (prostate cancer cell). Most of the tested compounds showed IC50 values from 1.98 to 9.12 μM in different cell lines .
Solubility Studies
- Scientific Field : Physical Chemistry
- Application Summary : This compound is used as a model compound in solubility studies .
- Methods of Application : Experimental and computational methods were used to investigate the solubility of 2-(2-Chloroethoxy)benzenesulfonamide .
- Results : New experimental solubility data were collected in the solvents DMSO, DMF, 4FM, and their binary mixtures with water .
Synthesis of Other Chemical Compounds
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in the synthesis of other chemical compounds .
- Methods of Application : Various methods are used depending on the target compound. For example, it can be used in the synthesis of 3-(indoline-1-carbonyl)-N-(substituted) benzene sulfonamide analogs .
- Results : The synthesized compounds can be used in various applications, such as pharmaceuticals, agrochemicals, and materials science .
Process for Preparation
- Scientific Field : Industrial Chemistry
- Application Summary : A process for the preparation of 2-(2-Chloroethoxy)benzenesulfonamide has been patented .
- Methods of Application : The process involves several steps, including etherification of 4-chlorophenol with ethylene carbonate, chlorination with phosgene, conversion with chlorosulfonic acid and sodium hydroxide, hydrogenation, and reaction with ammonia .
- Results : The process results in the production of 2-(2-Chloroethoxy)benzenesulfonamide .
Solubility Studies
- Scientific Field : Physical Chemistry
- Application Summary : This compound is used as a model compound in solubility studies.
- Methods of Application : Experimental and computational methods are used to investigate the solubility of 2-(2-Chloroethoxy)benzenesulfonamide.
- Results : New experimental solubility data were collected in the solvents DMSO, DMF, 4FM, and their binary mixtures with water.
Synthesis of Other Chemical Compounds
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in the synthesis of other chemical compounds .
- Methods of Application : Various methods are used depending on the target compound. For example, it can be used in the synthesis of 3-(indoline-1-carbonyl)-N-(substituted) benzene sulfonamide analogs .
- Results : The synthesized compounds can be used in various applications, such as pharmaceuticals, agrochemicals, and materials science .
Process for Preparation
- Scientific Field : Industrial Chemistry
- Application Summary : A process for the preparation of 2-(2-Chloroethoxy)benzenesulfonamide has been patented .
- Methods of Application : The process involves several steps, including etherification of 4-chlorophenol with ethylene carbonate, chlorination with phosgene, conversion with chlorosulfonic acid and sodium hydroxide, hydrogenation, and reaction with ammonia .
- Results : The process results in the production of 2-(2-Chloroethoxy)benzenesulfonamide .
Solubility Studies
- Scientific Field : Physical Chemistry
- Application Summary : This compound is used as a model compound in solubility studies.
- Methods of Application : Experimental and computational methods are used to investigate the solubility of 2-(2-Chloroethoxy)benzenesulfonamide.
- Results : New experimental solubility data were collected in the solvents DMSO, DMF, 4FM, and their binary mixtures with water.
未来方向
属性
IUPAC Name |
2-(2-chloroethoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3S/c9-5-6-13-7-3-1-2-4-8(7)14(10,11)12/h1-4H,5-6H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJIUYJWAGLDAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547805 | |
| Record name | 2-(2-Chloroethoxy)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethoxy)benzenesulfonamide | |
CAS RN |
82097-01-6 | |
| Record name | 2-(2-Chloroethoxy)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Chloroethoxy)benzenesulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C794426AN5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

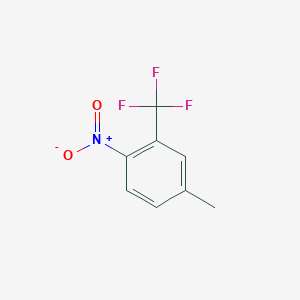

![1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone](/img/structure/B1338270.png)
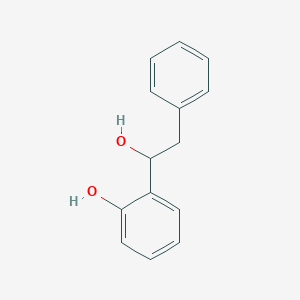
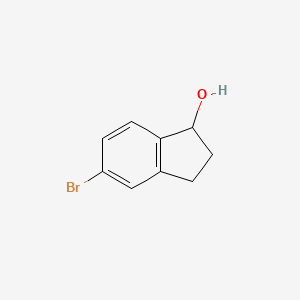
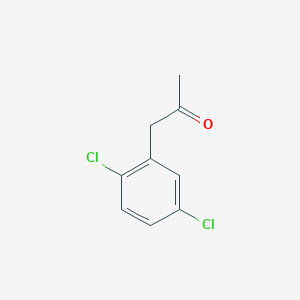
![4-[(Difluoromethyl)sulfanyl]benzoic acid](/img/structure/B1338276.png)
